molecular formula C8H3F3N2O B14841723 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)-

2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)-

Cat. No.: B14841723
M. Wt: 200.12 g/mol
InChI Key: SGVFIIOEBCAPAU-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 6-position, a cyano group at the 2-position, and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative followed by formylation and cyanation reactions. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and transition metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- include:

Uniqueness

What sets 2-Pyridinecarbonitrile, 6-formyl-4-(trifluoromethyl)- apart from these similar compounds is the presence of the formyl group at the 6-position, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

6-formyl-4-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)5-1-6(3-12)13-7(2-5)4-14/h1-2,4H

InChI Key

SGVFIIOEBCAPAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)C(F)(F)F

Origin of Product

United States

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